molecular formula C18H30BN B13352601 1,1-Dibutyl-N-(2-methyl-1-phenylprop-1-en-1-yl)boranamine CAS No. 61209-18-5

1,1-Dibutyl-N-(2-methyl-1-phenylprop-1-en-1-yl)boranamine

Cat. No.: B13352601
CAS No.: 61209-18-5
M. Wt: 271.3 g/mol
InChI Key: BBKNZEZEMVCWMO-UHFFFAOYSA-N
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Description

1,1-Dibutyl-N-(2-methyl-1-phenylprop-1-en-1-yl)boranamine is a chemical compound known for its unique structure and properties. It is a boron-containing compound with potential applications in various fields of chemistry and industry. The presence of both boron and nitrogen in its structure makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dibutyl-N-(2-methyl-1-phenylprop-1-en-1-yl)boranamine typically involves the reaction of 2-methyl-1-phenylpropene with dibutylborane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{2-methyl-1-phenylpropene} + \text{dibutylborane} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and specific reaction parameters can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1,1-Dibutyl-N-(2-methyl-1-phenylprop-1-en-1-yl)boranamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.

    Reduction: Reduction reactions can lead to the formation of different boron-nitrogen compounds.

    Substitution: The compound can participate in substitution reactions where the boron or nitrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce various boron-nitrogen compounds.

Scientific Research Applications

1,1-Dibutyl-N-(2-methyl-1-phenylprop-1-en-1-yl)boranamine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1,1-Dibutyl-N-(2-methyl-1-phenylprop-1-en-1-yl)boranamine involves its interaction with molecular targets through its boron and nitrogen atoms. These interactions can lead to the formation of stable complexes and facilitate various chemical transformations. The specific pathways and targets depend on the context of its application, such as catalysis or drug development.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1-phenylpropene: A precursor in the synthesis of 1,1-Dibutyl-N-(2-methyl-1-phenylprop-1-en-1-yl)boranamine.

    Dibutylborane: Another boron-containing compound with similar reactivity.

    Boronic Acids: Compounds with boron-oxygen bonds, used in various chemical reactions.

Uniqueness

This compound is unique due to its combination of boron and nitrogen atoms, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in research and industry.

Properties

CAS No.

61209-18-5

Molecular Formula

C18H30BN

Molecular Weight

271.3 g/mol

IUPAC Name

N-dibutylboranyl-2-methyl-1-phenylprop-1-en-1-amine

InChI

InChI=1S/C18H30BN/c1-5-7-14-19(15-8-6-2)20-18(16(3)4)17-12-10-9-11-13-17/h9-13,20H,5-8,14-15H2,1-4H3

InChI Key

BBKNZEZEMVCWMO-UHFFFAOYSA-N

Canonical SMILES

B(CCCC)(CCCC)NC(=C(C)C)C1=CC=CC=C1

Origin of Product

United States

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